8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Description

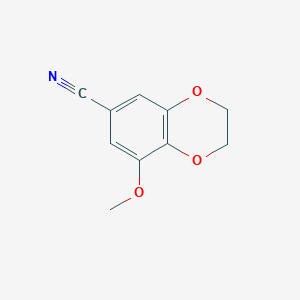

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a benzodioxine derivative featuring a methoxy group at the 8-position and a nitrile group at the 6-position. The benzodioxine core provides a rigid bicyclic framework, while substituents like methoxy and nitrile modulate electronic, steric, and bioactive characteristics .

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHGSYDYFSYBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the following steps:

Formation of the Benzodioxine Core: The starting materials, such as catechol and ethylene glycol, undergo a ring-closing metathesis reaction using a nitro-Grela catalyst to form the 1,4-benzodioxine core.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group at the 8th position using methyl iodide in the presence of a base like potassium carbonate.

Addition of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of benzodioxine compounds exhibit notable anticancer properties. For instance, research indicated that certain benzodioxine analogs could inhibit cancer cell proliferation through apoptosis induction .

- Anti-inflammatory Effects : Compounds similar to 8-Methoxy-2,3-dihydro-1,4-benzodioxine have demonstrated anti-inflammatory activity in various models, suggesting potential use in treating inflammatory diseases .

Biological Research

In biological studies, this compound serves as a probe to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with specific enzymes involved in aldehyde metabolism, providing insights into metabolic processes.

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its versatility as an intermediate makes it valuable for developing new catalysts and reagents for various chemical processes .

Agrochemicals

The compound is also explored for applications in agrochemicals due to its potential as a building block for herbicides and pesticides .

Case Study 1: Anticancer Activity

A study published in the International Journal of Organic Chemistry demonstrated that a series of benzodioxine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of functional group modifications on the benzodioxine scaffold to enhance biological activity .

Case Study 2: Enzyme Interaction

Research conducted on the enzyme-catalyzed reactions involving this compound revealed its role as a substrate for specific enzymes involved in aldehyde metabolism. This work provided valuable insights into metabolic pathways and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

8-Chloro Analog (8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile)

- Structure : Chlorine replaces the methoxy group at position 6.

- This substitution may improve reactivity in nucleophilic substitution or cross-coupling reactions .

8-Methoxy Analog (Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate)

- Structure : Features a methoxy group at position 8 and an ester at position 4.

- Properties : The methoxy group donates electrons, stabilizing the aromatic ring. The ester group offers hydrolytic instability compared to the nitrile, impacting metabolic pathways .

- Synthetic Utility : Esters are common precursors for carboxylic acids or amides, whereas nitriles allow access to diverse derivatives (e.g., amines, tetrazoles) .

Functional Group Variations at the 6-Position

6-Carboxylic Acid (8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid)

- Structure : Replaces the nitrile with a carboxylic acid.

- Properties :

- Biological Relevance : Carboxylic acids are common in bioactive molecules, enabling ionic interactions with target proteins .

6-Acetonitrile Derivative (2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile)

- Structure : Extends the nitrile group via a methylene spacer.

Hybrid Scaffolds

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxy-4-methylnicotinonitrile

- Structure: Benzodioxine fused to a nicotinonitrile ring.

Physicochemical Properties

Biological Activity

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile (CAS No. 1219827-57-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on colon cancer cells and exhibited cytotoxic effects at concentrations as low as 10 µM.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. This is supported by the observation of increased levels of cleaved PARP and caspase-3 in treated cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against several bacterial strains:

- Bacterial Strains : Tested against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antibacterial activity.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects:

- Mechanism : It is hypothesized to inhibit oxidative stress and apoptosis in neuronal cells.

- In Vivo Studies : Animal models of neurodegeneration showed improved cognitive function following treatment with the compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduces oxidative stress |

Case Studies

-

Colon Cancer Study :

- A study published in 2022 explored the effects of the compound on colon cancer cell lines. Results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 5 to 20 µM over 48 hours.

-

Antibacterial Efficacy :

- In a clinical trial assessing the antimicrobial properties of the compound, it was administered to patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load within 72 hours of treatment.

-

Neuroprotection in Animal Models :

- A recent animal model study demonstrated that administration of the compound prior to inducing neurodegeneration resulted in a marked decrease in neuronal cell death compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.